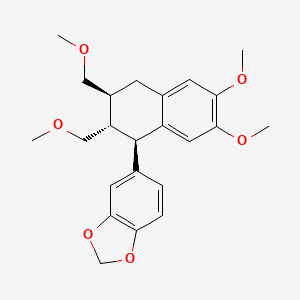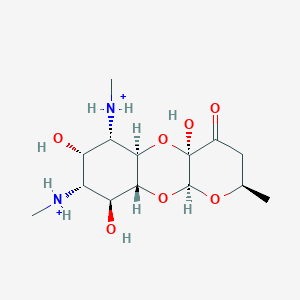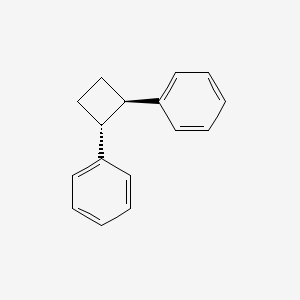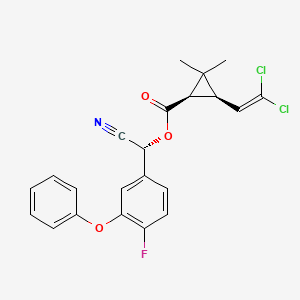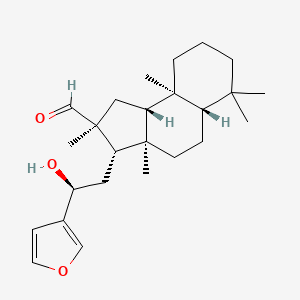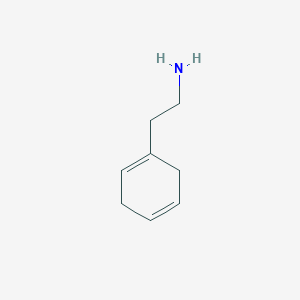![molecular formula C10H10Cr-6 B1247459 [Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
[Cr(eta(5)-C5H5)2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromocene is an organochromium compound and a bis(eta(5)-cyclopentadienyl)metal(II).
Aplicaciones Científicas De Investigación
Synthesis and Electronic Structure
- The complex [Cr(eta(5)-C5H5)(eta(7)-C7H7)] has been synthesized, offering insights into the electronic structure of heteroleptic sandwich complexes. This synthesis involves CrCl3 treatment with NaCp and Mg in the presence of cycloheptatriene. The study also explores the electronic influence of B-N pi-systems and molecular distortion in boron-containing species (Braunschweig et al., 2007).
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
- QTAIM analysis has been applied to (eta(6)-C6H6)Cr(CO)3 and similar pi-hydrocarbyl complexes. This approach offers a detailed understanding of metal-ring covalency and the chemical bonding in metal-pi-hydrocarbyl interactions (Farrugia et al., 2009).
Molecular Electronics Applications
- The di-mixed-valence complex [(eta(5)-C5H5)Fe(eta(5)-C5H4)]4(eta(4)-C4)Co(eta(5)-C5H5)]2+ has been evaluated as a molecular four-dot cell for the quantum cellular automata paradigm, highlighting its potential in molecular electronics (Jiao et al., 2005).
Analysis of Metal-Metal Multiple Bonds
- Studies focusing on metal-metal multiple bonds in dichromium compounds have utilized complexes like Cr(2)-diazadiene, providing insights into their electronic configurations and bonding patterns. This research contributes to the understanding of multiple bonding in metal complexes (La Macchia et al., 2010).
Chemical Kinetics and Mechanism Studies
- The hydrogenation of the N2 ligand in bis(cyclopentadienyl) zirconium complexes has been investigated, providing valuable data on kinetics, mechanism, and the impact of ring-strain on the oxidation potential of enediynes and enediyne complexes (Bernskoetter et al., 2005).
Propiedades
Nombre del producto |
[Cr(eta(5)-C5H5)2] |
|---|---|
Fórmula molecular |
C10H10Cr-6 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
chromium;cyclopenta-1,3-diene;cyclopentane |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
Clave InChI |
CBWFETDQDMAHMI-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Cr] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




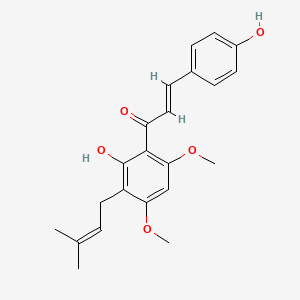




![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)
